(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound featuring a thiazole ring and an azetidine ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols and suitable leaving groups.
Coupling of the Rings: The final step involves coupling the thiazole and azetidine rings through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylthiazol-5-yl)methanone: Lacks the azetidine ring, making it less complex and potentially less active.
(3-(Thiazol-2-yloxy)azetidin-1-yl)methanone: Lacks the dimethylthiazole moiety, which may reduce its biological activity.
Uniqueness
The presence of both the thiazole and azetidine rings in (2,4-Dimethylthiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone provides a unique combination of structural features that enhance its biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-10(19-8(2)14-7)11(16)15-5-9(6-15)17-12-13-3-4-18-12/h3-4,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFAIVDPXBUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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